molecular formula C34H35FN4O7 B10772270 3-[2-fluoro-4-[[3-[2-methyl-4-[2-[2-[(7-nitro-2,3-dihydro-1H-benzimidazol-4-yl)amino]ethoxy]ethoxy]phenyl]phenyl]methoxy]phenyl]propanoic acid

3-[2-fluoro-4-[[3-[2-methyl-4-[2-[2-[(7-nitro-2,3-dihydro-1H-benzimidazol-4-yl)amino]ethoxy]ethoxy]phenyl]phenyl]methoxy]phenyl]propanoic acid

Cat. No.: B10772270
M. Wt: 630.7 g/mol
InChI Key: ZZZPMHVYTJRDHN-UHFFFAOYSA-N
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Description

Compound 4, identified by the PubMed ID 27074625, is a synthetic organic compound. It is a potent and selective fluorescent tracer for the free fatty acid receptor 1 (FFA1). The compound incorporates the nitrobenzoxadiazole fluorophore into a structure based on the FFA1 selective agonist, TUG-905. This compound binds competitively with selected synthetic FFA1 agonists, making it a useful tool for FFA1 kinetic studies and high throughput binding studies .

Preparation Methods

The synthetic route for Compound 4 involves several steps. The key steps include the incorporation of the nitrobenzoxadiazole fluorophore into the structure. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, optimized for yield and purity .

Chemical Reactions Analysis

Compound 4 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Compound 4 has several scientific research applications:

Mechanism of Action

The mechanism of action of Compound 4 involves its binding to the free fatty acid receptor 1. This binding is competitive with other synthetic FFA1 agonists. The molecular targets include the FFA1 receptor, and the pathways involved are related to the signaling mechanisms of FFA1 .

Comparison with Similar Compounds

Compound 4 is unique due to its incorporation of the nitrobenzoxadiazole fluorophore and its selective binding to FFA1. Similar compounds include other FFA1 selective agonists such as TUG-905. Compound 4 stands out due to its fluorescent properties, making it a valuable tool for kinetic and binding studies .

Properties

Molecular Formula

C34H35FN4O7

Molecular Weight

630.7 g/mol

IUPAC Name

3-[2-fluoro-4-[[3-[2-methyl-4-[2-[2-[(7-nitro-2,3-dihydro-1H-benzimidazol-4-yl)amino]ethoxy]ethoxy]phenyl]phenyl]methoxy]phenyl]propanoic acid

InChI

InChI=1S/C34H35FN4O7/c1-22-17-26(45-16-15-44-14-13-36-30-10-11-31(39(42)43)34-33(30)37-21-38-34)8-9-28(22)25-4-2-3-23(18-25)20-46-27-7-5-24(29(35)19-27)6-12-32(40)41/h2-5,7-11,17-19,36-38H,6,12-16,20-21H2,1H3,(H,40,41)

InChI Key

ZZZPMHVYTJRDHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCCOCCNC2=C3C(=C(C=C2)[N+](=O)[O-])NCN3)C4=CC=CC(=C4)COC5=CC(=C(C=C5)CCC(=O)O)F

Origin of Product

United States

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